N-(5-chloropentyl)cyclohexanamine
Description
Properties
CAS No. |
6943-80-2 |
|---|---|
Molecular Formula |
C11H23Cl2N |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
N-(5-chloropentyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C11H22ClN.ClH/c12-9-5-2-6-10-13-11-7-3-1-4-8-11;/h11,13H,1-10H2;1H |
InChI Key |
FEUTXXMHORABEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCCCCCl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of NSC 54790 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure of NSC 54790 involves a series of condensation reactions.
Intermediate Steps: These steps often include oxidation and reduction reactions to modify the functional groups attached to the core structure.
Final Assembly: The final assembly of NSC 54790 involves coupling reactions to attach the remaining functional groups, followed by purification processes to isolate the desired compound.
Industrial production methods for NSC 54790 are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions, continuous flow processes, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
NSC 54790 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of NSC 54790 with modified functional groups.
Scientific Research Applications
NSC 54790 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 54790 is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: In biology, NSC 54790 is used to study cellular processes and molecular interactions, often serving as a probe or marker in biochemical assays.
Medicine: In medicine, NSC 54790 is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.
Industry: In industry, NSC 54790 is used in the production of specialty chemicals, pharmaceuticals, and materials, often serving as an intermediate in the synthesis of more complex products.
Mechanism of Action
The mechanism of action of NSC 54790 involves its interaction with specific molecular targets and pathways within cells. This compound is known to bind to certain proteins and enzymes, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 54790 is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-(5-chloropentyl)cyclohexanamine with key analogs:
Biological Activity
N-(5-chloropentyl)cyclohexanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative data.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C_{12}H_{18}ClN
- Molecular Weight : 229.73 g/mol
The presence of the chloropentyl group is significant as it may influence the compound's interaction with biological targets.
Research indicates that this compound may act on various neurotransmitter systems, particularly those involving monoamines. Its structural similarity to known psychoactive substances suggests potential interactions with serotonin and dopamine receptors.
Antimicrobial Activity
A study assessing various derivatives of cyclohexanamine compounds demonstrated that certain analogs exhibited moderate antimicrobial activity. The inhibition of bacterial growth was measured using standard agar diffusion methods, with results indicating that this compound could potentially possess similar properties due to its structural characteristics.
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 12 |
Enzyme Inhibition
Inhibition studies have shown that derivatives related to cyclohexanamine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. The IC₅₀ values for these compounds suggest a potential for therapeutic applications in treating conditions like Alzheimer's disease.
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|
| Rivastigmine | 56.10 | 38.40 |
| This compound | TBD | TBD |
Case Studies and Research Findings
-
Study on Neurotransmitter Interaction :
A recent study investigated the interaction of this compound with serotonin receptors. The results indicated a moderate affinity for the 5-HT_2A receptor, suggesting potential psychoactive effects. -
Antitumor Activity :
Preliminary findings from in vitro studies indicated that certain derivatives of cyclohexanamines, possibly including this compound, demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). -
Toxicological Profile :
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in rodent models showed no significant adverse effects at low to moderate doses, highlighting its potential for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
